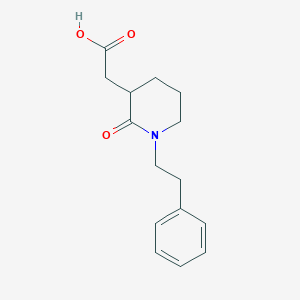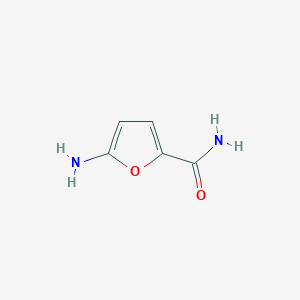![molecular formula C42H33N3 B14204440 2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-92-0](/img/structure/B14204440.png)
2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three biphenyl groups attached to a triazine core, making it a highly conjugated system with interesting electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves the reaction of 2-methylbiphenyl with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the biphenyl groups. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and sensors due to its conjugated system.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer processes, making it effective in applications such as organic electronics and photochemistry. Its interaction with biological molecules can lead to changes in cellular processes, potentially making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Similar triazine core but with iodophenyl groups instead of biphenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite antioxidant with a similar trisubstituted structure.
Uniqueness
2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its highly conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and photostability, such as in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Properties
CAS No. |
919104-92-0 |
|---|---|
Molecular Formula |
C42H33N3 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2,4,6-tris[4-(2-methylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C42H33N3/c1-28-10-4-7-13-37(28)31-16-22-34(23-17-31)40-43-41(35-24-18-32(19-25-35)38-14-8-5-11-29(38)2)45-42(44-40)36-26-20-33(21-27-36)39-15-9-6-12-30(39)3/h4-27H,1-3H3 |
InChI Key |
QECJXPAHAXWBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=CC=CC=C7C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
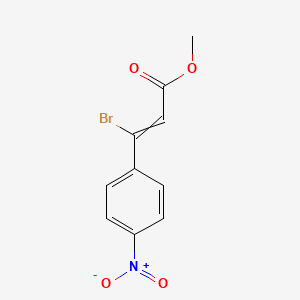
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
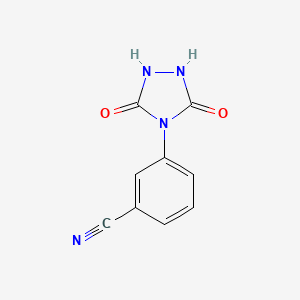
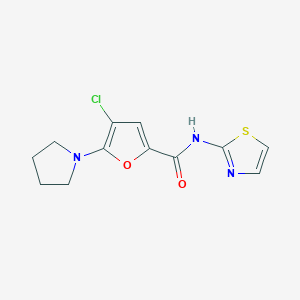
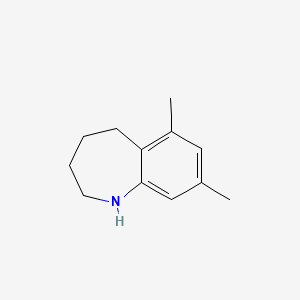
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
